molecular formula C6H3Cl2NO4S B1293560 4-Chloro-3-nitrobenzenesulfonyl chloride CAS No. 97-08-5

4-Chloro-3-nitrobenzenesulfonyl chloride

Cat. No. B1293560
CAS RN: 97-08-5
M. Wt: 256.06 g/mol
InChI Key: SEWNAJIUKSTYOP-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in different fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring that is further substituted with chlorine and nitro groups at the 4 and 3 positions, respectively. This structure confers reactivity that can be exploited in chemical synthesis to produce a range of sulfonamide derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride derivatives can be achieved through various chemical reactions. For instance, a series of new sulfonamide derivatives were synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride by reacting with different amino acid esters and amines, yielding high yields of the desired products . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which was prepared using a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide .

Molecular Structure Analysis

The molecular structure of complexes derived from 4-chloro-3-nitrobenzenesulfonyl chloride has been elucidated using various techniques. For example, the structure of a nickel complex with 4-chloro-2-nitrobenzenesulfonamide was determined by X-ray diffraction, revealing a distorted octahedral coordination geometry around the nickel ion . Similarly, the structure of a copper complex with 4-chloro-2-nitrobenzenesulfonamide was proposed to have a distorted square planar geometry based on DFT calculations .

Chemical Reactions Analysis

4-Chloro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions due to its reactive sulfonyl chloride group. For instance, the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride resulted in the formation of chloropyridinium chloride and other products, indicating the versatility of reactions involving nitrobenzenesulfonyl chloride derivatives . Photooxidation of 4-chloroaniline and related compounds in the presence of light and oxygen can lead to the formation of nitroso- and nitro-products, demonstrating the susceptibility of chloroaniline derivatives to oxidative transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-nitrobenzenesulfonyl chloride and its derivatives can be characterized using spectroscopic and thermogravimetric methods. For example, the spectroscopic properties of nickel and zinc complexes with 4-chloro-2-nitrobenzenesulfonamide were investigated using NMR, vibrational, and electronic spectroscopy, supported by theoretical calculations . The thermal behavior of these complexes was studied using thermogravimetric analyses, providing insights into their stability and decomposition patterns . Additionally, the crystal structure of 4-chloronitrobenzene exhibits orientational disorder, which is indicative of the dynamic behavior of the molecule in the solid state .

Scientific Research Applications

Synthesis and Derivatization

4-Chloro-3-nitrobenzenesulfonyl chloride is extensively used in the synthesis of various chemical compounds. For instance, it has been employed in the green synthesis of 3-nitrobenzenesulfonyl chloride, a key intermediate in reactive dyes, showing a high product yield and reduced environmental impact (Chen Zhong-xiu, 2009). Additionally, this compound has been used to increase the detection responses of estrogens in liquid chromatography-mass spectrometry, improving the quantification of estrogens in biological fluids (T. Higashi et al., 2006).

Synthesis of Pesticides and Pharmaceuticals

It also plays a role in the synthesis of key intermediates for the preparation of pesticides, as demonstrated by Xiao-hua Du and colleagues, who developed an alternate route for synthesizing 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (Xiao-hua Du et al., 2005). In pharmaceutical research, it has been used to synthesize Clopidrogel, an antiplatelet drug (Yinghua Li et al., 2012).

Solid-Phase Synthesis

The compound finds application in solid-phase synthesis. Veronika Fülöpová and M. Soural highlighted its use in preparing polymer-supported benzenesulfonamides as key intermediates for various chemical transformations (Veronika Fülöpová & M. Soural, 2015).

Biofilm Inhibition and Antibacterial Activity

Recent studies have explored its potential in biomedical applications. M. Abbasi and colleagues synthesized derivatives of 4-nitrobenzenesulfonyl chloride that exhibited inhibitory action against bacterial biofilms, demonstrating its potential in addressing bacterial resistance (M. Abbasi et al., 2020). Additionally, research by K. Kumar and team revealed that derivatives of 4-chloro-3-nitrobenzene sulfonamide showed significant antimicrobial activities, opening avenues for new antimicrobial agents (K. Kumar et al., 2020).

Safety And Hazards

4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNAJIUKSTYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059148
Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-3-nitrobenzenesulfonyl chloride

CAS RN

97-08-5
Record name 4-Chloro-3-nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name Benzenesulfonyl chloride, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzenesulphonyl chloride
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Record name 4-Chloro-3-nitrobenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

1,250 ml of phosphorus oxychloride was added dropwise to a mixture of 1,280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1,150 ml of acetonitrile, 250 ml of sulfolane, and 30 ml of dimethylacetamide in such a manner that the internal temperature thereof was kept at 60° to 70° C. After being allowed to react at a temperature of 73° C. for 3 hours, the reaction mixture was cooled with water, and 400 ml of water was gradually added to the reaction mixture. The cooled reaction mixture was then added to 5 l of ice water. The resulting crystals were filtered off, washed with water, and then dried. (Yield: 1,060 g (84%); m.p.: 55°-56° C.)
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

157.6 g (1.0 mol) of 2-chloronitrobenzene and 699 g (6.0 mol) of chlorosulfonic acid are reacted as in Example 22, but without addition of sulfamic acid. 212.8 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.2%, corresponding to 210.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride (82.1% of theory), are obtained.
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Synthesis routes and methods IV

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157.6 g (1.0 mol) of 2-chloronitrobenzene are added to 699 g (6.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature does not exceed 40° C. After addition is complete, the mixture is heated to 100° C. and stirred at this temperature for 6 hours. The reaction mixture is dripped into water at 15° C., and the precipitated crystals are filtered off with suction and washed with water. 236.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.5%, corresponding to 232.7 g of 2-nitrochlorobenzene-4-sulfonyl chloride (90.8% of theory), are obtained.
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Synthesis routes and methods V

Procedure details

Under a nitrogen atmosphere, 350 ml. of chlorosulfonic acid was added to 236 g. (1.50 mole) of 2-chloronitrobenzene. The resulting green colored solution was heated for 18 hours at 80° C., then the temperature was increased to 140° C. and held at this temperature until HCl gas evolution ceased (about 90 minutes). The reaction mixture was then cooled to 25° C. and slowly poured onto 4 liters of ice. After stirring for 20 minutes the mixture was filtered to obtain a pale yellow solid. The filter cake was sucked dry then allowed to dry in a vacuum oven at 25° C. overnight, m.p. 37°-38° C., yield 362.3 g. (94%).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-nitrobenzenesulfonyl chloride
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Reactant of Route 6
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Citations

For This Compound
66
Citations
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1991 - ACS Publications
… The solution was stirred in an ice bath under N2 while a solution of 4chloro-3-nitrobenzenesulfonyl chloride (24 g, 92 mmol) in THF (130 mL) was added dropwise over 2 h. After …
Number of citations: 4 pubs.acs.org
H Zhou, J Han, X Pu, X Li - Journal of Materiomics, 2021 - Elsevier
… Here, we introduce an additive of 4-Chloro-3-nitrobenzenesulfonyl Chloride (CSCl) to alleviate these problems. The CSCl molecular contains two terminal Cl with lone pair electrons, …
Number of citations: 8 www.sciencedirect.com
AM Sipyagin, VS Enshov, SA Kashtanov… - Journal of fluorine …, 2004 - Elsevier
… The starting disulfide was obtained by reduction of the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride (Aldrich) with an HBr solution in glacial acetic acid in presence …
Number of citations: 60 www.sciencedirect.com
AM Petros, J Dinges, DJ Augeri… - Journal of medicinal …, 2006 - ACS Publications
… To an ice-cooled solution of 4-chloro-3-nitrobenzenesulfonyl chloride (9.0 g, 35.0 mmol) in diethyl ether (150 mL) was added dropwise NH 4 OH (66 mL, 28−30% NH 3 ). After the …
Number of citations: 373 pubs.acs.org
CC Martins, CAZ Bassetto, JM Santos, MN Eberlin… - Amino acids, 2016 - Springer
… 4-Chloro-3-nitrobenzenesulfonyl chloride (1 equiv.) and different amines (2 equiv.) were added to a 50 mL round-bottomed flask and dissolved in acetonitrile (25 mL). The contents …
Number of citations: 2 link.springer.com
DC Lynch, JR Miller, TD Spawn - Synthetic communications, 1997 - Taylor & Francis
… 4-Chloro-3-nitrobenzenesulfonyl chloride (6). The general procedure of Fujita6 …
Number of citations: 6 www.tandfonline.com
AD Cat, RV Poucke - The Journal of Organic Chemistry, 1963 - ACS Publications
… 3-acetylamino-4-methoxybenzenesulfonyl chloride,13 5-acetylamino-2-methylbenzenesulfonyl chloride,14 4-chloro-3-nitrobenzenesulfonyl chloride.16 5-Acetylamino-2-…
Number of citations: 2 pubs.acs.org
KP Kumar, P Vedavathi, KV Subbaiah… - Organic …, 2017 - acgpubs.org
… 4-Chloro-3-nitrobenzenesulfonyl chloride (8a) (0.001 mol) in 10 mL of THF was added slowly at 10-15C. Later the reaction mixture was stirred at 40-50 …
Number of citations: 4 acgpubs.org
WS Choi, SW Nam, HC Kim - Journal of the Korea Academia …, 2010 - koreascience.kr
Twenty five compounds isopropylmethylphenyl benzenesulfonate derivatives of thymol (1), 4-isopropyl-3-methylphenol (2), 5-isopropyl-3-methylphenol (3), 4-isopropylphenol (4), and 2-…
Number of citations: 0 koreascience.kr
IE Pop, BP Déprez, AL Tartar - The Journal of Organic Chemistry, 1997 - ACS Publications
… A mixture of benzylamine (5.45 mL, 50 mmol) and Et 3 N (6.95 mL, 50 mmol) in CH 2 Cl 2 (300 mL) was added dropwise to a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (12.8 g…
Number of citations: 138 pubs.acs.org

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